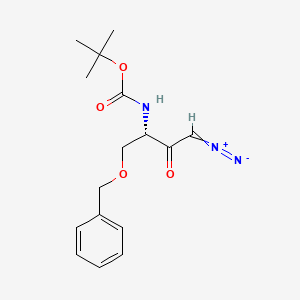
(S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a diazo group, a benzyloxymethyl group, and a carbamic acid tert-butyl ester moiety. These structural features contribute to its reactivity and versatility in chemical synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the diazo compound: This step involves the reaction of a suitable precursor with a diazo transfer reagent under controlled conditions to introduce the diazo group.
Introduction of the benzyloxymethyl group:
Formation of the carbamic acid tert-butyl ester: This step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized under specific conditions to form different products.
Reduction: The compound can undergo reduction reactions to modify the diazo group or other functional groups.
Substitution: The benzyloxymethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diazo group can lead to the formation of oxo compounds, while reduction can lead to the formation of amines.
Scientific Research Applications
(S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE involves its interaction with specific molecular targets. The diazo group can act as a reactive intermediate, participating in various chemical reactions. The benzyloxymethyl group can interact with proteins and enzymes, affecting their activity. The carbamic acid tert-butyl ester moiety can undergo hydrolysis, releasing active intermediates that can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S)-1-(Benzyloxymethyl)-2-oxo-3-diazopropyl]carbamic acid methyl ester
- N-[(1S)-1-(Benzyloxymethyl)-2-oxo-3-diazopropyl]carbamic acid ethyl ester
- N-[(1S)-1-(Benzyloxymethyl)-2-oxo-3-diazopropyl]carbamic acid isopropyl ester
Uniqueness
(S)-3-BOC-AMINO-1-DIAZO-4-BENZYLOXY-2-BUTANONE is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The tert-butyl ester moiety provides steric hindrance, enhancing the compound’s stability and making it suitable for various applications.
Properties
Molecular Formula |
C16H21N3O4 |
|---|---|
Molecular Weight |
319.36 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-4-diazo-3-oxo-1-phenylmethoxybutan-2-yl]carbamate |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)23-15(21)19-13(14(20)9-18-17)11-22-10-12-7-5-4-6-8-12/h4-9,13H,10-11H2,1-3H3,(H,19,21)/t13-/m0/s1 |
InChI Key |
QSUSHJCTLYBLNG-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)C=[N+]=[N-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


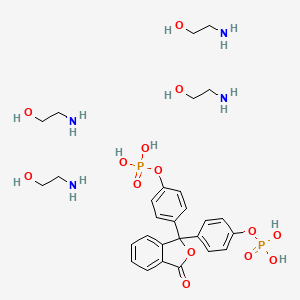
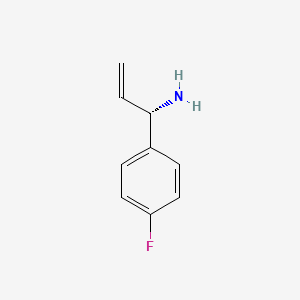
![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-proline](/img/structure/B1516717.png)

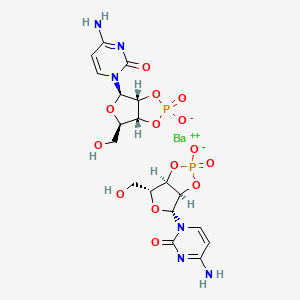
![N-[(2R,3R,6R)-6-Ethoxy-2-methyloxan-3-YL]acetamide](/img/structure/B1516726.png)
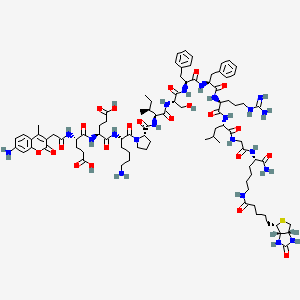
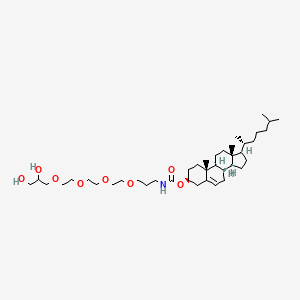
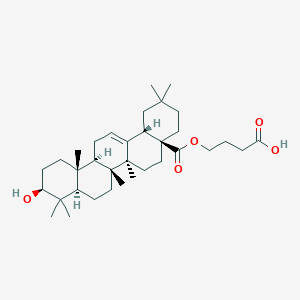
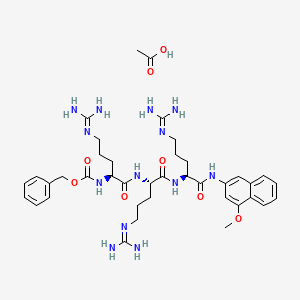
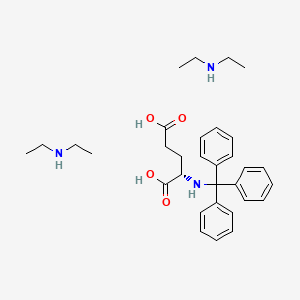
![[4-(4-Chloro-phenyl)-piperazin-1-YL]-(1H-indol-2-YL)-acetic acid](/img/structure/B1516741.png)
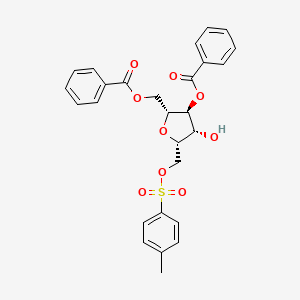
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(methoxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B1516745.png)
